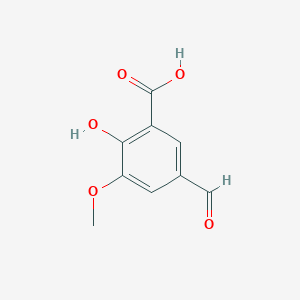

5-Formyl-3-methoxysalicylic acid

Description

Properties

IUPAC Name |

5-formyl-2-hydroxy-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-7-3-5(4-10)2-6(8(7)11)9(12)13/h2-4,11H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDQSVBNFNFXGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188574 |

Source

|

| Record name | 5-Formyl-3-methoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3507-08-2 |

Source

|

| Record name | 5-Formyl-2-hydroxy-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-3-methoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003507082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Formyl-3-methoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formyl-3-methoxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Carboxyvanillin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAB6WAR3X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of 5-Formyl-3-methoxysalicylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 5-Formyl-3-methoxysalicylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Utility of a Multifunctional Scaffold

In the landscape of synthetic chemistry, the strategic value of a molecule is often defined by the versatility of its functional groups. 5-Formyl-3-methoxysalicylic acid is a prime exemplar of such a scaffold. Possessing a carboxylic acid, a phenolic hydroxyl, a methoxy ether, and an aldehyde, this compound represents a nexus of reactivity, offering multiple, orthogonal handles for chemical modification. This trifecta of functionalities makes it a highly valuable intermediate in the synthesis of complex molecules, from pharmacologically active heterocycles to sophisticated coordination polymers and materials.[1] This guide provides a comprehensive, field-proven perspective on the synthesis and rigorous characterization of this important building block, moving beyond mere procedural steps to elucidate the underlying chemical principles that ensure reproducibility and success.

Part 1: Strategic Synthesis via Electrophilic Formylation

The introduction of a formyl group onto the aromatic ring of 3-methoxysalicylic acid is the cornerstone of this synthesis. The electronic nature of the starting material—an activated phenol—guides the strategic choice of reaction. The hydroxyl and methoxy groups are ortho-, para-directing activators, while the carboxylic acid is a meta-directing deactivator. The C5 position is para to the strongly activating hydroxyl group and ortho to the methoxy group, making it the most sterically accessible and electronically favorable site for electrophilic aromatic substitution.

Among the available formylation methods, the Duff reaction presents an operationally simple and reliable choice for this transformation.[2][3] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, which is advantageous over methods like the Reimer-Tiemann reaction that can suffer from lower yields with salicylic acid derivatives.[1]

The Duff Reaction: Mechanism and Rationale

The Duff reaction is an electrophilic aromatic substitution process.[2] The key to its success lies in the in-situ generation of a reactive electrophile from stable, easy-to-handle reagents.

-

Electrophile Generation: In a strong acid medium (e.g., trifluoroacetic acid), hexamine is protonated and subsequently fragments. This process generates a highly electrophilic iminium ion (CH₂=N⁺HR).

-

Electrophilic Attack: The electron-rich aromatic ring of 3-methoxysalicylic acid attacks the iminium ion, preferentially at the C5 position, to form a sigma complex intermediate.

-

Intermediate Formation: The reaction proceeds to form a benzylamine-type intermediate.

-

Hydrolysis: The crucial final step involves acidic hydrolysis of the intermediate. This unmasks the aldehyde functionality and regenerates an ammonium salt, driving the reaction to completion and yielding the final 5-formyl-3-methoxysalicylic acid product.

The choice of acid is critical; it must be strong enough to facilitate the formation of the iminium ion without promoting undesirable side reactions like decarboxylation.

Caption: Workflow for the synthesis of 5-Formyl-3-methoxysalicylic acid via the Duff reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness. Each step includes checkpoints to ensure the reaction is proceeding as expected.

Materials:

-

3-Methoxysalicylic acid (1.0 eq)

-

Hexamethylenetetramine (HMTA) (2.0 eq)

-

Trifluoroacetic acid (TFA) (10-15 vols)

-

Hydrochloric acid (5 M solution)

-

Ethyl acetate

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methoxysalicylic acid (1.0 eq) and hexamethylenetetramine (2.0 eq).

-

Expertise & Experience: Using a slight excess of HMTA ensures complete consumption of the starting material, which is often harder to remove during purification than excess HMTA and its byproducts.

-

-

Formylation: Carefully add trifluoroacetic acid (10-15 vols) to the flask under a steady stream of nitrogen. Heat the reaction mixture to 80-90°C and maintain for 12-18 hours.

-

Trustworthiness: Monitor the reaction progress via Thin-Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should have a lower Rf value than the starting material due to the added polar aldehyde group. The reaction is complete upon the disappearance of the starting material spot.

-

-

Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add 5 M hydrochloric acid. An exotherm may be observed. Heat the mixture to 60°C for 1-2 hours to ensure complete hydrolysis of the intermediate.

-

Causality: This step is critical. Incomplete hydrolysis will result in a complex mixture of imine intermediates and the final product, complicating purification.

-

-

Work-up and Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Expertise & Experience: The product is an organic acid and will have significant solubility in both organic and aqueous phases, depending on the pH. The acidic workup keeps the carboxylic acid protonated, favoring its partitioning into the ethyl acetate layer.

-

-

Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Causality: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.

-

-

Purification: The crude solid is typically purified by recrystallization from an ethanol/water or ethyl acetate/hexanes solvent system to yield 5-Formyl-3-methoxysalicylic acid as a crystalline solid.

Part 2: Rigorous Characterization for Structural Verification

Confirmation of the molecular structure and assessment of purity are non-negotiable for any synthetic compound intended for further use. A multi-technique approach provides a self-validating system of characterization, where data from each analysis corroborates the others.

Caption: A comprehensive workflow for the characterization of the synthesized product.

Expected Analytical Data

The following table summarizes the expected outcomes from the characterization of 5-Formyl-3-methoxysalicylic acid (C₉H₈O₅, Molecular Weight: 196.16 g/mol ).

| Technique | Parameter | Expected Observation | Rationale / Interpretation |

| ¹H NMR | Chemical Shift (δ, ppm) | ~11.0-12.0 (s, 1H), ~10.0 (s, 1H), ~9.9 (s, 1H), 8.1-8.3 (d, 1H), 7.8-8.0 (d, 1H), 3.9 (s, 3H) | Broad singlet for COOH, singlet for Ar-OH, singlet for CHO, two doublets for aromatic protons, singlet for OCH₃. |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~191 (CHO), ~172 (COOH), ~160 (C-OH), ~155 (C-OCH₃), ~135 (C-CHO), ~125 (Ar-CH), ~118 (Ar-CH), ~115 (C-COOH), ~56 (OCH₃) | Distinct signals for aldehyde/acid carbonyls, substituted aromatic carbons, and the methoxy carbon. |

| FTIR | Wavenumber (cm⁻¹) | 3200-2500 (broad), 1680-1710 (C=O, acid), 1650-1670 (C=O, aldehyde), 1600, 1480 (C=C, aromatic), 1250 (C-O, ether) | Broad O-H from hydrogen-bonded carboxylic acid. Two distinct C=O stretches confirm both carbonyl groups. |

| Mass Spec (EI) | m/z | 196 (M⁺), 179 (M⁺ - OH), 168 (M⁺ - CO), 151 (M⁺ - COOH) | Molecular ion peak confirms the molecular weight. Fragmentation pattern consistent with loss of hydroxyl, carbon monoxide, and carboxyl groups. |

| Melting Point | Range (°C) | A sharp range (e.g., 215-217°C). A broad range indicates impurity. | The melting point is a reliable and quick indicator of the purity of a crystalline solid. |

Note: NMR chemical shifts are predictions and can vary based on solvent and concentration. Data for similar compounds like 5-formylsalicylic acid and 5-methoxysalicylic acid were used as a reference.[4][5][6]

Interpreting the Data: A Cohesive Picture

-

NMR Spectroscopy: ¹H NMR is the primary tool for confirming the regiochemistry of the formylation. The presence of two aromatic signals appearing as doublets confirms 1,2,4,5-tetrasubstitution on the benzene ring. ¹³C NMR will confirm the presence of nine unique carbon atoms, including the distinct chemical shifts for the two carbonyl carbons and the methoxy carbon.

-

FTIR Spectroscopy: The IR spectrum provides unequivocal evidence for the presence of all key functional groups. The broad O-H stretch is characteristic of a carboxylic acid dimer, while the sharp, distinct carbonyl peaks for the aldehyde and acid are crucial identifiers.[7]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an exact mass, confirming the elemental composition (C₉H₈O₅) and further solidifying the compound's identity.

Part 3: Safety, Handling, and Application

Safety and Handling: As a matter of professional practice, all chemicals should be handled with care.

-

Starting Materials: 3-Methoxysalicylic acid is an irritant.[8] Hexamethylenetetramine is flammable and can cause skin/eye irritation. Trifluoroacetic acid is highly corrosive and requires handling in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

-

Product: 5-Formyl-3-methoxysalicylic acid should be handled as a potential irritant. Standard laboratory PPE should be worn.

Conclusion and Future Prospects: The successful open the door to a vast chemical space. Its aldehyde group is a gateway to Schiff base formation, Wittig reactions, and reductive aminations. The carboxylic acid and phenol moieties are ideal for esterification, amidation, and etherification, or for acting as ligands in coordination chemistry. This guide provides the foundational knowledge for researchers to reliably produce and validate this high-value chemical intermediate, empowering the next wave of innovation in drug discovery and materials science.

References

-

MDPI. "Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation." MDPI. Available at: [Link].

-

ResearchGate. "Spectroscopic studies on 3-and 5-formylsalicylic acids and their complexes with Fe(III)." ResearchGate. Available at: [Link].

-

PubChem. "3-Methoxysalicylic acid." PubChem. Available at: [Link].

-

Grokipedia. "5-Methoxysalicylic acid." Grokipedia. Available at: [Link].

-

The Good Scents Company. "5-methoxysalicylic acid." The Good Scents Company. Available at: [Link].

-

Wikipedia. "5-Methoxysalicylic acid." Wikipedia. Available at: [Link].

-

ResearchGate. "A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate." ResearchGate. Available at: [Link].

-

PubMed. "DFT, FT-Raman and FT-IR investigations of 5-methoxysalicylic acid." PubMed. Available at: [Link].

-

Duff Reaction. "Duff Reaction." Available at: [Link].

- Google Patents. "Preparation method of 5-formyl-2-methoxy methyl benzoate." Google Patents.

-

NP-MRD. "1H NMR Spectrum (1D, 500 MHz, CD3OD, simulated) (NP0034514)." NP-MRD. Available at: [Link].

- Google Patents. "Preparation method for ent-3-methoxy-morphinan." Google Patents.

-

Semantic Scholar. "A theoretical study of the Duff reaction: insights into its selectivity." Semantic Scholar. Available at: [Link].

-

PubChem. "5-Methoxysalicylic Acid." PubChem. Available at: [Link].

-

SpectraBase. "5-Formyl-2-methoxyphenyl propionate - Optional[13C NMR] - Chemical Shifts." SpectraBase. Available at: [Link].

-

The ScholarShip. "The Duff Reaction: Researching A Modification." The ScholarShip. Available at: [Link].

-

UNI ScholarWorks. "Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes." UNI ScholarWorks. Available at: [Link].

-

The Royal Society of Chemistry. "Electronic Supplementary Information." The Royal Society of Chemistry. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. 5-Methoxysalicylic acid(2612-02-4) 1H NMR spectrum [chemicalbook.com]

- 5. 5-Methoxysalicylic Acid | C8H8O4 | CID 75787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Formylsalicylic acid(616-76-2) 1H NMR [m.chemicalbook.com]

- 7. DFT, FT-Raman and FT-IR investigations of 5-methoxysalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Methoxysalicylic acid | C8H8O4 | CID 70140 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 5-Formyl-3-methoxysalicylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Formyl-3-methoxysalicylic Acid

Executive Summary

5-Formyl-3-methoxysalicylic acid is a multifunctional aromatic compound possessing carboxylic acid, hydroxyl, aldehyde, and methoxy functional groups. This strategic arrangement of functionalities makes it a potentially valuable building block in medicinal chemistry and materials science, particularly for the synthesis of complex heterocyclic systems and coordination polymers. Due to the limited availability of direct experimental data for this specific molecule, this guide provides a comprehensive analysis of its predicted physicochemical properties. By synthesizing information from established chemical principles and drawing parallels with structurally similar analogs, this document serves as a foundational reference for researchers, scientists, and drug development professionals. It offers insights into the compound's structure, expected physical and spectral properties, and outlines authoritative, step-by-step protocols for their empirical determination.

Molecular Overview and Chemical Identity

5-Formyl-3-methoxysalicylic acid is a derivative of salicylic acid, distinguished by the presence of a formyl group at the C5 position and a methoxy group at the C3 position. These substitutions are critical in modulating the electronic environment and reactivity of the benzene ring.

-

IUPAC Name: 5-Formyl-2-hydroxy-3-methoxybenzoic acid

-

Molecular Formula: C₉H₈O₅

-

Molecular Weight: 196.16 g/mol

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): Confers acidity and serves as a key site for esterification and amidation reactions.

-

Hydroxyl (-OH): A phenolic hydroxyl group that influences acidity and can participate in hydrogen bonding and etherification.

-

Formyl (-CHO): An aldehyde group that is a versatile handle for forming Schiff bases, undergoing reductive amination, or participating in various condensation reactions.

-

Methoxy (-OCH₃): An electron-donating group that influences the aromatic ring's reactivity and the molecule's overall polarity.

-

Caption: Chemical structure of 5-Formyl-3-methoxysalicylic acid.

Physicochemical Properties: A Predictive and Comparative Analysis

Direct experimental data for 5-Formyl-3-methoxysalicylic acid is scarce. Therefore, its properties are predicted based on the known characteristics of its functional groups and by comparison with closely related, well-documented analogs.

Physical State and Solubility

-

Predicted Appearance: Like its analogs, 5-formylsalicylic acid and 5-methoxysalicylic acid, the compound is expected to be a crystalline solid at room temperature, likely appearing as a white to off-white or yellowish powder.

-

Solubility Profile: The presence of polar, hydrogen-bonding groups (-COOH, -OH) suggests moderate solubility in polar organic solvents. However, water solubility is likely limited due to the hydrophobic aromatic backbone.

| Property | 5-Methoxysalicylic Acid | Prediction for 5-Formyl-3-methoxysalicylic acid | Rationale |

| Solubility in Water | 1.7 g/L (at 10°C)[1] | Limited; likely similar to or slightly less than analogs | The addition of a somewhat polar formyl group may not significantly overcome the dominant hydrophobic character of the substituted benzene ring. |

| Solubility in Organics | Slightly soluble in DMSO and methanol[1][2] | Soluble in DMSO, DMF, and alcohols (methanol, ethanol). | The combination of hydrogen bond donors/acceptors and the aromatic ring favors solubility in polar aprotic and protic organic solvents. |

Thermal Properties

The melting point is a key indicator of purity and is influenced by molecular symmetry, weight, and the strength of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions).

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Formylsalicylic acid | 166.13 | 226 °C (lit.)[3] |

| 5-Methoxysalicylic acid | 168.15 | 141–146 °C[1][4] |

| 5-Formyl-3-methoxysalicylic acid | 196.16 | Predicted: >150 °C |

Expert Insight: The introduction of both a formyl and a methoxy group disrupts the crystal lattice symmetry compared to the parent salicylic acid. The formyl group, capable of strong dipole-dipole interactions, and the intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups will be significant factors. The final melting point will depend on the specific crystal packing adopted, but it is anticipated to be a relatively high-melting solid.

Acidity (pKa)

The primary acidic proton is that of the carboxylic acid group. Its pKa value is modulated by the electronic effects of the other ring substituents.

-

Inductive and Resonance Effects:

-

The formyl group is strongly electron-withdrawing, which stabilizes the carboxylate anion and thus increases the acidity (lowers the pKa) compared to salicylic acid.

-

The methoxy group is electron-donating through resonance but slightly electron-withdrawing through induction. Its overall effect from the meta position relative to the carboxyl group is weakly deactivating.

-

The hydroxyl group is strongly electron-donating.

-

Causality: The combined electronic influence, dominated by the electron-withdrawing formyl group, is expected to render 5-Formyl-3-methoxysalicylic acid more acidic than 5-methoxysalicylic acid. The predicted pKa for the carboxylic acid proton is likely to be in the range of 2.5–3.5.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm.

-

Phenolic Proton (-OH): A singlet, with its chemical shift dependent on solvent and concentration.

-

Aldehyde Proton (-CHO): A sharp singlet around 9.5-10.5 ppm.

-

Aromatic Protons (Ar-H): Two doublets in the aromatic region (7.0-8.5 ppm), corresponding to the protons at the C4 and C6 positions.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.

-

-

¹³C NMR:

-

Carboxylic Carbonyl: ~170-175 ppm.

-

Aldehyde Carbonyl: ~190-195 ppm.

-

Aromatic Carbons: Multiple signals between 110-160 ppm, including quaternary carbons attached to the functional groups.

-

Methoxy Carbon: ~55-60 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| O-H (Phenol) | 3200-3600 (broad) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=O (Carboxylic Acid) | 1680-1710 | Stretching |

| C=O (Aldehyde) | 1690-1740 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-O (Methoxy/Phenol) | 1200-1300 | Stretching |

UV-Visible (UV-Vis) Spectroscopy

The molecule contains a chromophore (the substituted benzene ring) that will absorb UV light. The presence of the hydroxyl, methoxy, and formyl groups will cause a bathochromic (red) shift compared to benzene. Expected absorption maxima (λ_max) for the π → π* transitions would likely appear in the 280-340 nm range, characteristic of phenolic aldehydes.[5]

Experimental Workflows and Protocols

To empower researchers, this section details standardized, self-validating protocols for determining the key physicochemical properties discussed above.

Workflow for Physicochemical Characterization

Caption: Experimental workflow for comprehensive physicochemical characterization.

Protocol: Melting Point Determination

Trustworthiness: This protocol uses a calibrated apparatus and visual confirmation across a slow heating ramp to ensure accuracy.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Scan: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate.

-

Measurement: Decrease the heating rate to 1-2°C per minute.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Protocol: Solubility Assessment

Expertise: This method systematically evaluates solubility across a range of solvent polarities, providing a comprehensive profile relevant for formulation and reaction chemistry.

-

Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, ethanol, acetone, ethyl acetate, DMSO).

-

Initial Addition: Add approximately 1 mg of the compound to each vial. Vortex for 30 seconds.

-

Observation: Visually inspect for complete dissolution.

-

Incremental Addition: If dissolved, add increasing amounts (e.g., 5 mg, 10 mg) until saturation is reached or a target concentration is achieved.

-

Classification: Classify solubility as "freely soluble" (>100 mg/mL), "soluble" (10-100 mg/mL), "sparingly soluble" (1-10 mg/mL), or "insoluble" (<1 mg/mL).

Synthesis and Reactivity Considerations

While a detailed synthesis guide is beyond this scope, the structure of 5-Formyl-3-methoxysalicylic acid suggests logical synthetic pathways. A common strategy would involve the formylation of a 3-methoxysalicylic acid precursor.

-

Formylation Methods: The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is a well-established method for the formylation of phenols and could be applicable here.[6][7] Alternatively, the Reimer-Tiemann reaction, using chloroform and a strong base, is another classic method for ortho-formylation of phenols.[6] The choice of method would depend on desired regioselectivity and substrate tolerance.

The molecule's three distinct functional groups make it a versatile intermediate. The aldehyde can be used to build heterocyclic rings, the carboxylic acid can be converted to esters or amides to modulate solubility and biological activity, and the phenolic hydroxyl can be used as a handle for further modification.

Safety and Handling

No specific safety data sheet (SDS) is available for 5-Formyl-3-methoxysalicylic acid. Therefore, handling precautions must be based on the properties of analogous compounds and the constituent functional groups.

-

Hazard Classification (Predicted): Based on data for 5-formylsalicylic acid and 5-methoxysalicylic acid, the compound should be treated as:

-

Recommended Personal Protective Equipment (PPE):

-

Handling Procedures:

Conclusion

5-Formyl-3-methoxysalicylic acid presents an intriguing profile for chemical synthesis and drug discovery. This technical guide establishes a foundational understanding of its physicochemical properties through a predictive and analog-based framework. The provided data on its molecular structure, predicted thermal and solubility characteristics, and expected spectroscopic signatures offer a robust starting point for any researcher. Furthermore, the detailed experimental protocols supply the necessary tools for empirical validation. As a versatile synthetic building block, a thorough grasp of these core properties is the first step toward unlocking its full potential in scientific innovation.

References

-

PubChem. (Accessed 2024-01-18). 5-Methoxysalicylic Acid. [Link]

-

Grokipedia. (Accessed 2024-01-18). 5-Methoxysalicylic acid. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2018). A Simple and One Step Commercially Cost Effective Process for Eluxadoline Intermediates. [Link]

-

ResearchGate. (2019). UV−vis spectra of 1:8 dilutions of films extracted in 2.0 mL.... [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. apexbt.com [apexbt.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 5-Methoxysalicylic Acid | C8H8O4 | CID 75787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Formyl-3-methoxysalicylic acid

Introduction

5-Formyl-3-methoxysalicylic acid is a multifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid, an aldehyde (formyl group), a hydroxyl group, and a methoxy group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and characterize this molecule. By integrating these techniques, we can assemble a complete and validated portrait of the compound's chemical identity.

Molecular Structure and Spectroscopic Correlations

The chemical structure of 5-Formyl-3-methoxysalicylic acid dictates the expected signals in each spectroscopic method. The key functional groups are:

-

Carboxylic Acid (-COOH): Expected to show a broad O-H stretch in the IR spectrum and a highly deshielded proton and a carbonyl carbon in the NMR spectra.

-

Aldehyde (-CHO): The formyl proton is characteristically found at a very low field in ¹H NMR. The carbonyl C=O stretch will be visible in the IR spectrum.

-

Phenolic Hydroxyl (-OH): Will contribute to the broad O-H stretching in the IR spectrum.

-

Methoxy Group (-OCH₃): A sharp singlet corresponding to three protons in the ¹H NMR and a distinct carbon signal in the ¹³C NMR are anticipated.

-

Aromatic Ring: A substituted benzene ring will give rise to signals in the aromatic region of the NMR spectra and characteristic C=C stretching bands in the IR spectrum.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Formyl-3-methoxysalicylic acid, both ¹H and ¹³C NMR are essential for complete structural assignment.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Key Signal Assignments:

-

Aldehyde Proton (-CHO): A singlet is observed at a very downfield chemical shift, typically around 9.8-10.1 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group.

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are not equivalent and appear as distinct signals. They often present as doublets due to coupling with each other.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is typically observed around 3.9-4.1 ppm.

-

Acidic Protons (-COOH and -OH): The carboxylic acid and phenolic hydroxyl protons are acidic and often exchange with trace water in the solvent. This can result in a broad singlet that can appear over a wide chemical shift range and may not always be distinctly observed.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aldehyde H (CHO) | ~9.9 | Singlet | 1H |

| Aromatic H | ~7.8 - 8.2 | Doublet | 1H |

| Aromatic H | ~7.6 - 7.9 | Doublet | 1H |

| Methoxy H (OCH₃) | ~4.0 | Singlet | 3H |

| Carboxyl/Hydroxyl H | Variable (Broad) | Singlet | 2H |

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their functional group identity.

Key Signal Assignments:

-

Carbonyl Carbons (C=O): The aldehyde and carboxylic acid carbonyl carbons are the most deshielded, appearing far downfield. The aldehyde carbon is typically found around 190-195 ppm, while the carboxylic acid carbon is around 165-175 ppm.

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will appear in the typical aromatic region of 110-165 ppm. Carbons attached to electronegative atoms (like oxygen) will be further downfield.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a single peak in the upfield region, typically around 55-60 ppm.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Aldehyde C=O | ~192 |

| Carboxylic Acid C=O | ~171 |

| Aromatic C-O (hydroxyl) | ~162 |

| Aromatic C-O (methoxy) | ~150 |

| Aromatic C-H | ~130 |

| Aromatic C-C (quaternary) | ~125 |

| Aromatic C-H | ~120 |

| Aromatic C-C (quaternary) | ~115 |

| Methoxy C (OCH₃) | ~56 |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Interpretation of Key Absorption Bands:

-

O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹. This breadth is due to the hydrogen bonding of both the carboxylic acid and the phenolic hydroxyl groups.

-

C-H Stretches: Aromatic C-H stretching appears just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is observed just below 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2850 and 2750 cm⁻¹.

-

C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch appears around 1680-1710 cm⁻¹, and the aldehyde C=O stretch is typically found at a slightly higher frequency, around 1700-1720 cm⁻¹.

-

C=C Aromatic Stretch: Medium to weak absorptions from 1450 to 1600 cm⁻¹ are characteristic of the carbon-carbon double bonds within the aromatic ring.

-

C-O Stretch: The C-O stretching of the carboxylic acid, ether, and phenol groups will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid/Phenol) | 2500 - 3300 | Very Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (OCH₃) | 2850 - 2960 | Medium |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Weak |

| C=O Stretch (Aldehyde) | ~1710 | Strong, Sharp |

| C=O Stretch (Carboxylic Acid) | ~1690 | Strong, Sharp |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Weak |

| C-O Stretch | 1000 - 1300 | Strong |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The molecule is ionized, and the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

Analysis of the Mass Spectrum:

-

Molecular Ion Peak [M]⁺: For 5-Formyl-3-methoxysalicylic acid (C₉H₈O₄), the calculated molecular weight is approximately 196.04 g/mol . A high-resolution mass spectrum would confirm this exact mass.

-

Key Fragmentation Patterns: Common fragmentation pathways include the loss of small, stable molecules:

-

Loss of -OH (M-17): From the carboxylic acid group.

-

Loss of -CHO (M-29): From the aldehyde group.

-

Loss of -OCH₃ (M-31): From the methoxy group.

-

Loss of -COOH (M-45): Decarboxylation of the carboxylic acid.

-

| Ion (m/z) | Identity |

| ~196 | Molecular Ion [M]⁺ |

| ~179 | [M - OH]⁺ |

| ~167 | [M - CHO]⁺ |

| ~165 | [M - OCH₃]⁺ |

| ~151 | [M - COOH]⁺ |

IV. Integrated Spectroscopic Workflow and Data Validation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating system for confirming the identity of 5-Formyl-3-methoxysalicylic acid.

Caption: Integrated workflow for the structural elucidation of 5-Formyl-3-methoxysalicylic acid.

Experimental Protocols

1. NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire with a standard pulse program, typically with 16-32 scans.

-

¹³C NMR Acquisition: Acquire with a proton-decoupled pulse sequence, requiring a larger number of scans for adequate signal-to-noise.

2. IR Spectroscopy:

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

3. Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition: Acquire the spectrum in either positive or negative ion mode to observe the molecular ion and characteristic fragments.

References

-

Data for related compounds can be found in chemical databases such as ChemicalBook and PubChem, which aggregate spectral information from various suppliers and literature sources.[1][2][3][4][5][6]

-

Spectroscopic studies on substituted salicylic acids have been reported in various scientific journals, providing context for spectral interpretation.[7]

-

Supplementary information from chemical synthesis papers often contains detailed, experimentally obtained spectra for related structures.[8][9][10]

Sources

- 1. 5-Methoxysalicylic acid(2612-02-4) 13C NMR spectrum [chemicalbook.com]

- 2. 5-Methoxysalicylic acid(2612-02-4) 1H NMR [m.chemicalbook.com]

- 3. 5-Formylsalicylic acid(616-76-2) 1H NMR spectrum [chemicalbook.com]

- 4. 5-Methoxysalicylic Acid | C8H8O4 | CID 75787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Formylsalicylic acid(616-76-2) IR Spectrum [chemicalbook.com]

- 6. 3-Methoxysalicylic acid | C8H8O4 | CID 70140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

crystal structure analysis of 5-Formyl-3-methoxysalicylic acid

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Formyl-3-methoxysalicylic Acid

Foreword: Navigating the Landscape of Structural Chemistry

In the realm of drug discovery and materials science, an intimate understanding of a molecule's three-dimensional architecture is paramount. It is this spatial arrangement of atoms and the intricate web of intermolecular interactions that dictate a compound's physical properties, its biological activity, and its suitability for a given application. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the .

While a definitive, publicly archived crystal structure for 5-Formyl-3-methoxysalicylic acid is not available at the time of this writing, this document serves as a robust methodological blueprint. By leveraging established protocols and drawing upon the crystallographic data of highly analogous compounds—namely 5-formylsalicylic acid and 5-methoxysalicylic acid—we can construct a detailed and predictive analysis. This approach not only illuminates the likely structural characteristics of the title compound but also provides a rigorous framework for any future empirical studies.

Introduction: The Significance of 5-Formyl-3-methoxysalicylic Acid

5-Formyl-3-methoxysalicylic acid is a multifunctional aromatic compound of significant interest. Its structure, featuring a carboxylic acid, a hydroxyl group, a formyl group, and a methoxy group, presents a rich tapestry of potential intermolecular interactions. These functional groups are key players in the formation of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing and, consequently, the material's properties such as solubility, stability, and bioavailability. Understanding these interactions is crucial for the rational design of pharmaceutical co-crystals and novel materials.[1][2]

This guide will detail the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 5-Formyl-3-methoxysalicylic acid. We will explore the causality behind the experimental choices and delve into the interpretation of the crystallographic data, with a focus on the supramolecular architecture.

Methodology: From Synthesis to Structure Determination

The journey from a chemical formula to a fully elucidated crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles.

Synthesis of 5-Formyl-3-methoxysalicylic Acid

The synthesis of 5-Formyl-3-methoxysalicylic acid can be approached through several established organic chemistry routes. A plausible and efficient method involves the formylation of 3-methoxysalicylic acid. The Duff reaction or the Reimer-Tiemann reaction are common choices for introducing a formyl group onto a phenolic ring.

Exemplar Protocol (Duff Reaction):

-

Reactant Preparation: Dissolve 3-methoxysalicylic acid in a suitable solvent such as trifluoroacetic acid.

-

Formylating Agent: Add hexamethylenetetramine (urotropine) to the solution.

-

Reaction: Heat the mixture under reflux for several hours.

-

Hydrolysis: Add water and continue to heat to hydrolyze the intermediate.

-

Work-up and Purification: Cool the reaction mixture, and the product will precipitate. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield pure 5-Formyl-3-methoxysalicylic acid.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of 5-Formyl-3-methoxysalicylic acid via the Duff reaction.

Crystallization

The growth of high-quality single crystals is often the most challenging step in a crystal structure analysis. The choice of solvent, temperature, and crystallization technique are critical variables that must be empirically optimized. For a molecule like 5-Formyl-3-methoxysalicylic acid, with its multiple hydrogen bonding sites, a variety of solvents should be screened.

Recommended Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals. Solvents to consider include ethanol, methanol, acetone, and ethyl acetate.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector. The positions and intensities of the diffracted spots contain the information needed to determine the crystal structure.

Data Collection and Structure Solution:

-

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

-

Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically done using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to obtain the final, most accurate crystal structure.

Results and Discussion: A Predictive Analysis

In the absence of a published structure for 5-Formyl-3-methoxysalicylic acid, we will analyze the crystal structures of 5-formylsalicylic acid (CCDC 810018) and 5-methoxysalicylic acid (CCDC 871040) to predict the structural features of the title compound.[3][4]

Crystallographic Data

The crystallographic data for the related compounds are summarized in the table below. We can anticipate that 5-Formyl-3-methoxysalicylic acid will crystallize in a similar monoclinic or orthorhombic system.

| Parameter | 5-Formylsalicylic Acid (CCDC 810018)[3] | 5-Methoxysalicylic Acid (CCDC 871040)[4] | Predicted for 5-Formyl-3-methoxysalicylic Acid |

| Chemical Formula | C₈H₆O₄ | C₈H₈O₄ | C₉H₈O₅ |

| Formula Weight | 166.13 | 168.15 | 196.15 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic or Orthorhombic |

| Space Group | P2₁/c | P2₁/n | P2₁/c or similar centrosymmetric space group |

| a (Å) | 7.378(3) | 7.823(2) | ~7-8 |

| b (Å) | 6.945(2) | 5.068(1) | ~5-7 |

| c (Å) | 13.911(5) | 18.730(4) | ~13-19 |

| α (°) | 90 | 90 | 90 |

| β (°) | 102.73(3) | 97.43(2) | ~95-105 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 694.9(4) | 735.8(3) | ~700-800 |

| Z | 4 | 4 | 4 |

Molecular Structure and Conformation

The molecular structure of 5-Formyl-3-methoxysalicylic acid will feature a planar benzene ring. The key conformational feature will be the orientation of the carboxylic acid, hydroxyl, formyl, and methoxy groups relative to the ring. We can expect an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, a common feature in salicylic acid derivatives.[2]

Molecular Structure of 5-Formyl-3-methoxysalicylic Acid

Caption: Ball-and-stick representation of the predicted molecular structure of 5-Formyl-3-methoxysalicylic acid.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 5-Formyl-3-methoxysalicylic acid will be dominated by hydrogen bonding. Based on the structures of its analogues, we can predict a robust network of intermolecular interactions.

-

Carboxylic Acid Dimer: A classic and highly probable interaction is the formation of a centrosymmetric dimer through hydrogen bonds between the carboxylic acid groups of two adjacent molecules (O-H···O).

-

Formyl Group Interactions: The formyl group can act as a hydrogen bond acceptor (C=O···H).

-

Methoxy Group Interactions: The methoxy group can also participate in weaker C-H···O interactions.

-

π-π Stacking: The aromatic rings are likely to engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

Predicted Hydrogen Bonding Network

Caption: A schematic representation of the key predicted intermolecular interactions in the crystal lattice of 5-Formyl-3-methoxysalicylic acid.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the . While a definitive experimental structure is yet to be reported, our analysis, based on sound crystallographic principles and data from analogous compounds, offers valuable predictive insights into its molecular and supramolecular structure.

The elucidation of the precise crystal structure of 5-Formyl-3-methoxysalicylic acid through single-crystal X-ray diffraction is a crucial next step. This empirical data will not only validate the predictions made in this guide but will also provide the foundational knowledge for its application in drug development and materials science. The rich interplay of its functional groups suggests that this molecule could be a versatile building block for the design of novel crystalline materials with tailored properties.

References

-

Supramolecular Analysis of Six Novel Multicomponent Compounds of Substituted Salicylic Acids with Pyridine-Based Coformers. Crystal Growth & Design. Available at: [Link]

-

Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study. National Institutes of Health. Available at: [Link]

-

Supramolecular Analysis of Six Novel Multicomponent Compounds of Substituted Salicylic Acids with Pyridine-Based Coformers. IRIS Unimore. Available at: [Link]

-

Synthesis, X-ray crystal structure, anti-fungal and anti-cancer activity of [Ag2(NH3)2(salH)2] (salH2=salicylic acid). PubMed. Available at: [Link]

-

Crystalline adducts of some substituted salicylic acids with 4-aminopyridine, including hydrates and solvates: Contact and separated ionic complexes with diverse supramolecular synthons. The University of Manchester. Available at: [Link]

-

5-Formylsalicylic acid. PubChem. Available at: [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

-

5-Methoxysalicylic Acid. PubChem. Available at: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

-

CCDC: The Cambridge Crystallographic Data Centre. CCDC. Available at: [Link]

-

Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate. National Institutes of Health. Available at: [Link]

-

Single crystal X-ray structural and Hirshfeld surface analysis dataset for some isobutyl-1,2,6-triaryl-4-(arylamino). National Institutes of Health. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Formylsalicylic acid | C8H6O4 | CID 69226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methoxysalicylic Acid | C8H8O4 | CID 75787 - PubChem [pubchem.ncbi.nlm.nih.gov]

An Inquiry into 5-Formyl-3-methoxysalicylic Acid: A Technical Guide on its Putative Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Boundaries of Current Knowledge

In the vast landscape of natural products, the specific compound 5-Formyl-3-methoxysalicylic acid presents a compelling case of scientific inquiry at the frontier of our understanding. While its structural congeners, such as salicylic acid and its various derivatives, are well-documented for their significant roles in plant and microbial physiology, direct evidence for the natural occurrence and biosynthetic pathway of 5-Formyl-3-methoxysalicylic acid remains elusive in currently available scientific literature.

This technical guide, therefore, embarks on a deductive exploration. By synthesizing established principles of secondary metabolite biosynthesis, we will construct a scientifically plausible narrative for its formation. This document is intended not as a definitive statement, but as a foundational framework to inspire and guide future research into this intriguing molecule. We will delve into the established biosynthesis of its core salicylic acid scaffold, explore known enzymatic modifications like formylation and methylation, and present a hypothetical pathway for its creation. Furthermore, we will touch upon synthetic methodologies for related compounds, offering practical insights for researchers seeking to study this molecule.

Part 1: The Salicylic Acid Backbone - A Ubiquitous Precursor

The journey to understanding the biosynthesis of 5-Formyl-3-methoxysalicylic acid begins with its foundational structure: salicylic acid. In both plants and bacteria, salicylic acid is a key secondary metabolite synthesized from the primary metabolite, chorismate, which is derived from the shikimate pathway.[1][2]

Two primary pathways for salicylic acid biosynthesis have been elucidated in plants:

-

The Isochorismate (IC) Pathway: This is considered the major route for salicylic acid production, particularly in response to pathogens.[3][4] It involves the conversion of chorismate to isochorismate by the enzyme isochorismate synthase (ICS) .[3][4][5] Subsequent enzymatic steps, which can vary between species, lead to the formation of salicylic acid.[4][5]

-

The Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway involves the conversion of chorismate to phenylalanine, which is then acted upon by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.[4] A series of subsequent reactions, including hydroxylation and side-chain cleavage, ultimately yield salicylic acid.

In bacteria, the biosynthesis of salicylic acid also proceeds from chorismate via the isochorismate pathway, catalyzed by enzymes such as isochorismate synthase (ICS) and isochorismate pyruvate lyase (IPL).[1][2][4]

Part 2: A Hypothetical Biosynthetic Pathway for 5-Formyl-3-methoxysalicylic Acid

Given the absence of direct evidence, we propose a hypothetical biosynthetic pathway for 5-Formyl-3-methoxysalicylic acid, leveraging known enzymatic reactions involved in the modification of aromatic compounds. This putative pathway likely involves a series of sequential modifications to a salicylic acid or a closely related precursor.

The proposed pathway can be conceptualized in the following stages:

-

Formation of the Salicylic Acid Core: As established, salicylic acid is synthesized from chorismate.

-

Hydroxylation: An additional hydroxyl group would need to be introduced onto the salicylic acid ring at the 3-position to form 2,3-dihydroxybenzoic acid. This type of aromatic hydroxylation is commonly catalyzed by monooxygenases or dioxygenases .[6][7]

-

O-Methylation: The hydroxyl group at the 3-position would then be methylated to form 3-methoxysalicylic acid. This reaction is catalyzed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl donor.[8] OMTs are well-known for their role in the diversification of secondary metabolites.[8]

-

Formylation: The final step would be the introduction of a formyl group at the 5-position of 3-methoxysalicylic acid. Enzymatic formylation of aromatic rings can be achieved through various mechanisms, potentially involving formyltransferases .[9]

The following diagram illustrates this proposed biosynthetic pathway:

Caption: A proposed biosynthetic pathway for 5-Formyl-3-methoxysalicylic acid.

Part 3: Insights from Synthetic Chemistry

While the natural biosynthesis remains speculative, chemical synthesis provides a practical route to obtain 5-Formyl-3-methoxysalicylic acid and its derivatives for research purposes. The synthesis of related compounds, such as 5-formylsalicylic acid, has been documented.[10][11][12] These methods often involve the formylation of a salicylic acid precursor.

Common formylation reactions for aromatic compounds that could potentially be adapted include:

-

Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride and a substituted amide (like dimethylformamide) to introduce a formyl group to an activated aromatic ring.[10]

-

Gattermann-Koch Reaction: This method employs carbon monoxide and hydrochloric acid in the presence of a catalyst to formylate aromatic compounds.[13]

-

Duff Reaction: This reaction uses hexamine to formylate phenols.

The synthesis of 5-formylsalicylic acid has been reported from 5-methylsalicylic acid via oxidation.[11] A plausible synthetic route to 5-Formyl-3-methoxysalicylic acid could involve the strategic formylation of 3-methoxysalicylic acid.

Part 4: Natural Occurrence of Related Salicylic Acid Derivatives

To provide context, it is valuable to consider the known natural sources of structurally similar compounds. The following table summarizes the documented occurrences of some related salicylic acid derivatives.

| Compound | Natural Source(s) |

| Salicylic Acid | Widespread in plants (e.g., willow bark), also produced by various bacteria and fungi.[1][3] |

| 3-Formylsalicylic Acid | While primarily a synthetic compound, its biological activities have been studied.[14][15][16] |

| 5-Formylsalicylic Acid | Primarily known as a synthetic intermediate, though structurally similar hydroxybenzoic acids are found in plants.[10][12][17][18] |

Part 5: Future Directions and Conclusion

The exploration of 5-Formyl-3-methoxysalicylic acid is a testament to the vast and often uncharted territory of natural product chemistry. The hypothetical biosynthetic pathway presented in this guide provides a logical and scientifically grounded starting point for future research.

Key experimental approaches to validate this hypothesis would include:

-

Metabolomic Screening: Targeted and untargeted metabolomic analyses of diverse plant and microbial species, particularly those known to produce a rich array of secondary metabolites, could lead to the identification of 5-Formyl-3-methoxysalicylic acid in nature.

-

Enzyme Discovery and Characterization: The identification and characterization of novel hydroxylases, O-methyltransferases, and formylating enzymes from natural sources could provide the missing links in the proposed pathway.

-

Isotopic Labeling Studies: Feeding experiments with isotopically labeled precursors (e.g., ¹³C-chorismate or ¹³C-salicylic acid) in a potential producer organism could elucidate the biosynthetic route.

References

-

Mishra, A.K. & Baek, K.-H. (2021). Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. International Journal of Molecular Sciences, 22(10), 5195. [Link]

-

Mishra, A.K. & Baek, K.-H. (2021). Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. ResearchGate. [Link]

-

Wikipedia. (n.d.). Formylation. [Link]

-

Lefevere, H., Bauters, L., & Gheysen, G. (2020). Salicylic Acid Biosynthesis in Plants. Frontiers in Plant Science, 11, 338. [Link]

-

Lefevere, H., Bauters, L., & Gheysen, G. (2020). Salicylic Acid Biosynthesis in Plants. Frontiers in Plant Science. [Link]

-

Hagel, J.M. & Facchini, P.J. (2010). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Plant and Cell Physiology, 51(10), 1637-1649. [Link]

-

Chen, Z., Zheng, Z., Huang, J., Lai, Z., & Fan, B. (2009). Biosynthesis of salicylic acid in plants. Plant Signaling & Behavior, 4(6), 493-496. [Link]

-

Kumar, R., et al. (2022). Mycobacterial MMAR_2193 catalyzes O-methylation of diverse polyketide cores. Journal of Biological Chemistry, 298(2), 101538. [Link]

-

Nazir, M., et al. (2022). Epigenetic Modification: A Key Tool for Secondary Metabolite Production in Microorganisms. Frontiers in Microbiology, 13, 868593. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Formylsalicylic acid. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Formylsalicylic acid. PubChem Compound Database. [Link]

-

Ullrich, R. & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271-293. [Link]

-

European Bioinformatics Institute. (n.d.). 3-formylsalicylic acid (CHEBI:34334). ChEBI. [Link]

-

Ullrich, R. & Hofrichter, M. (2007). (PDF) Enzymatic Hydroxylation of Aromatic Compounds. ResearchGate. [Link]

-

Purechemistry. (2023). Aromatic formylation reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Formylsalicylic Acid in Pharmaceutical Synthesis. [Link]

-

Lee, J.-H., et al. (2018). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 8(12), 620. [Link]

-

Boumya, W., et al. (2020). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry, 24(1), 2-24. [Link]

-

Chen, Z., et al. (2009). Biosynthesis of salicylic acid in plants. ResearchGate. [Link]

-

Pompei, S., et al. (2021). Conventional procedures for O-methylation and -demethylation. a Toxic... ResearchGate. [Link]

Sources

- 1. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Salicylic Acid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of salicylic acid in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Salicylic Acid Biosynthesis in Plants [frontiersin.org]

- 6. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mycobacterial MMAR_2193 catalyzes O-methylation of diverse polyketide cores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formylation - Wikipedia [en.wikipedia.org]

- 10. Page loading... [guidechem.com]

- 11. 5-Formylsalicylic acid | 616-76-2 [amp.chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. purechemistry.org [purechemistry.org]

- 14. 3-Formylsalicylic acid | C8H6O4 | CID 69117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-formylsalicylic acid (CHEBI:34334) [ebi.ac.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 5-Formylsalicylic acid | C8H6O4 | CID 69226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. CAS 616-76-2: 5-Formylsalicylic acid | CymitQuimica [cymitquimica.com]

solubility and stability of 5-Formyl-3-methoxysalicylic acid in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 5-Formyl-3-methoxysalicylic acid for Pharmaceutical Development

Abstract

The journey of a potential therapeutic agent from discovery to market is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a compound's bioavailability, formulation feasibility, and shelf-life. This technical guide provides a comprehensive framework for characterizing 5-Formyl-3-methoxysalicylic acid, a molecule of interest for researchers in synthetic chemistry and drug development. While specific experimental data for this compound is not widely published, this paper will leverage established principles of pharmaceutical science and data from structurally analogous compounds to present a robust methodology for its complete physicochemical profiling. We will detail the theoretical underpinnings of its expected behavior, provide field-proven experimental protocols for both solubility and stability assessment, and explain the causality behind critical analytical choices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this compound for further development.

Introduction: The Physicochemical Profile of 5-Formyl-3-methoxysalicylic acid

5-Formyl-3-methoxysalicylic acid is a substituted aromatic carboxylic acid with the chemical structure shown below. Its architecture, featuring a salicylic acid core functionalized with both an electron-withdrawing formyl group and an electron-donating methoxy group, suggests a unique electronic and steric profile that could be valuable in medicinal chemistry and as a synthetic building block.

The successful application of any new chemical entity in a pharmaceutical context hinges on its developability profile. Before significant resources are invested in preclinical and clinical studies, a rigorous evaluation of its solubility and stability is essential.[1]

-

Solubility directly influences a drug's absorption and bioavailability. A compound that cannot adequately dissolve in physiological fluids is unlikely to reach its target in sufficient concentrations.[2]

-

Stability determines a drug's shelf-life and dictates necessary storage and handling conditions.[3][4] Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[5]

This guide provides the theoretical context and practical, step-by-step protocols necessary to fully characterize the solubility and stability of 5-Formyl-3-methoxysalicylic acid.

Solubility Profiling

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. In drug development, it is typically assessed in both aqueous and organic solvents to predict its behavior in physiological environments and to guide formulation strategies.

Theoretical Considerations & Predicted Behavior

The solubility of 5-Formyl-3-methoxysalicylic acid is governed by the interplay of its functional groups:

-

Carboxylic Acid and Phenolic Hydroxyl: These acidic groups can donate protons. Their ionization state is pH-dependent. At pH values above their pKa, they will be deprotonated, forming carboxylate and phenoxide ions, which are significantly more water-soluble. Conversely, at pH values below their pKa, the neutral, protonated form will dominate, leading to lower aqueous solubility.[6][7]

-

Aromatic Ring, Formyl, and Methoxy Groups: These components contribute to the molecule's lipophilicity, favoring solubility in organic solvents.

Based on structurally related compounds like 5-methoxysalicylic acid, which is reported to be insoluble in water but soluble in solvents like DMSO and ethanol[8][9], we can predict that 5-Formyl-3-methoxysalicylic acid will exhibit low intrinsic aqueous solubility but good solubility in common organic solvents.

Experimental Determination of Solubility

It is critical to distinguish between two key types of solubility measurements in drug discovery: thermodynamic and kinetic.[6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. The "shake-flask" method is the gold standard for this determination.[7]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock (typically DMSO) into an aqueous buffer. It is a high-throughput method used to screen large numbers of compounds early in discovery.[2]

Causality: This method ensures that the system reaches true equilibrium between the dissolved and solid states, providing the most accurate and reliable solubility value, which is essential for pre-formulation and biopharmaceutical classification.[7]

Methodology:

-

Preparation: Add an excess amount of solid 5-Formyl-3-methoxysalicylic acid to a series of vials, each containing a known volume of the desired solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol). A visible amount of undissolved solid should remain.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24 to 72 hours.

-

Sample Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This is best achieved by filtering the supernatant through a low-binding 0.22 µm filter (e.g., PVDF).

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV).

-

Analysis: Compare the measured concentration against a standard calibration curve to determine the solubility in mg/mL or µg/mL.

Causality: This high-throughput method is designed to quickly identify compounds with potential solubility liabilities early in the discovery phase. It mimics the conditions of many biological assays where a compound is introduced from a DMSO stock, and precipitation (detected as light scattering) is the readout for poor solubility.[2]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 5-Formyl-3-methoxysalicylic acid in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well or 384-well microplate, add the aqueous buffer of interest (e.g., PBS pH 7.4).

-

Compound Addition: Use a liquid handler to perform serial dilutions of the DMSO stock solution directly into the aqueous buffer. This rapid change in solvent polarity will induce precipitation if the compound's solubility limit is exceeded.

-

Measurement: Immediately after addition, place the microplate into a nephelometer (e.g., BMG LABTECH NEPHELOstar Plus). Measure the amount of light scattered by the suspended particles (precipitate).

-

Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background.

Caption: Workflow for determining thermodynamic and kinetic solubility.

Data Presentation: Predicted Solubility Profile

The following table presents a hypothetical but educated summary of the expected solubility for 5-Formyl-3-methoxysalicylic acid based on its structure and chemical analogues.

| Solvent System | Predicted Solubility Category | Expected Value Range (µg/mL) | Rationale / Application |

| Deionized Water | Very Slightly Soluble | 10 - 100 | Intrinsic solubility of the neutral molecule. |

| PBS (pH 7.4) | Slightly Soluble | 100 - 1,000 | Increased solubility due to partial ionization of the carboxylic acid. Relevant for physiological conditions.[10] |

| 0.1 N HCl (pH ~1) | Very Slightly Soluble | 10 - 100 | Suppresses ionization, reflecting intrinsic solubility. Simulates gastric fluid. |

| Ethanol (EtOH) | Soluble | > 10,000 | Common co-solvent for formulation. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 25,000 | Universal solvent for preparing high-concentration stock solutions for screening.[10] |

Stability Assessment

Stability testing evaluates the effect of environmental factors on the quality of a drug substance over time.[11] It is crucial for determining storage conditions, retest periods, and shelf-life.[3][4]

Theoretical Considerations & Potential Degradation Pathways

The functional groups on 5-Formyl-3-methoxysalicylic acid present several potential routes for degradation:

-

Oxidation: The phenolic hydroxyl and, particularly, the aldehyde (formyl) group are susceptible to oxidation. The aldehyde can be oxidized to a carboxylic acid, while the phenol can be oxidized to quinone-type structures, often leading to colored degradants.

-

Decarboxylation: Salicylic acids can lose CO₂ from the carboxylic acid group, especially when heated, a reaction that can be catalyzed by acid or base.

-

Reactions in Basic Conditions: Under strongly basic conditions, the formyl group, which lacks alpha-protons, could potentially undergo a Cannizzaro-type disproportionation reaction to yield a corresponding alcohol and carboxylic acid.[12]

-

Photodegradation: Aromatic systems can be sensitive to light, which can induce oxidative or other radical-mediated degradation pathways.

Caption: Potential degradation pathways for 5-Formyl-3-methoxysalicylic acid.

Experimental Stability Evaluation

A comprehensive stability assessment begins with forced degradation (stress testing) to identify likely degradation products and establish a "stability-indicating" analytical method.

Causality: Forced degradation is an essential first step that deliberately degrades the sample under harsh conditions (harsher than those in accelerated stability studies).[5] Its purpose is not to determine shelf-life but to rapidly identify degradation pathways, understand the molecule's inherent stability, and ensure the analytical method used can separate the parent drug from any degradants that form.

Methodology:

-

Sample Preparation: Prepare solutions of 5-Formyl-3-methoxysalicylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to the following conditions in parallel:

-

Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for several hours.

-

Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature (reactions are often faster). Be vigilant for rapid degradation. A milder base or lower temperature may be needed.[12]

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Stress: Heat the solution (and a solid sample) at a high temperature (e.g., 80°C).

-

Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). A control sample should be wrapped in aluminum foil.

-

-

Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze all samples by a stability-indicating HPLC method (see below). The goal is to achieve 5-20% degradation of the active ingredient.

-

Mass Balance: The total amount of the drug and its degradation products should remain constant. A significant loss in mass balance may indicate the formation of non-UV active compounds or precipitation.

A critical outcome of forced degradation is the development of an analytical method that can resolve the parent peak from all major degradation product peaks.

-